2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide
CAS No.: 1159511-95-1
Cat. No.: VC16202524
Molecular Formula: C12H11F3N2O3
Molecular Weight: 288.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159511-95-1 |
|---|---|
| Molecular Formula | C12H11F3N2O3 |
| Molecular Weight | 288.22 g/mol |
| IUPAC Name | 2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18) |
| Standard InChI Key | NKGNURVJZIXPRB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s systematic IUPAC name, 2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide, reflects its core structure: a partially saturated quinoline ring (3,4-dihydro-2H-quinolin-1-yl) substituted at position 6 with a trifluoromethoxy group () and functionalized at position 1 with an acetamide moiety (). Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1159511-95-1 |
| Molecular Formula | |
| Molecular Weight | 288.22 g/mol |
| SMILES | |
| InChIKey | NKGNURVJZIXPRB-UHFFFAOYSA-N |
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the acetamide side chain introduces hydrogen-bonding capacity, a feature often leveraged in drug design to optimize target engagement.
Crystallographic and Conformational Insights
Although crystallographic data for this specific compound are unavailable, analogous dihydroquinolinone derivatives exhibit planar quinoline cores with substituents adopting equatorial orientations to minimize steric strain . The trifluoromethoxy group’s strong electron-withdrawing nature likely polarizes the aromatic ring, influencing reactivity and intermolecular interactions.
Synthesis and Preparation
Purification and Characterization
Post-synthesis, purification likely involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) would confirm structure and purity.
Physicochemical Properties
Thermodynamic and Solubility Profiles
-
Melting Point: Estimated 180–200°C (decomposition may precede melting due to thermal instability of the acetamide group) .
-
LogP: ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous Solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
| Property | Target Compound | Analog (CAS 37481-18-8) |
|---|---|---|
| Molecular Weight | 288.22 g/mol | 176.26 g/mol |
| Boiling Point | N/A | 130–132°C at 5 Torr |
| Hazard Profile | Not documented | Skin/eye irritant (GHS H314) |
This comparison underscores the target compound’s increased complexity and potential for tailored bioactivity.
Applications and Research Directions
Medicinal Chemistry
The compound’s structure aligns with scaffolds investigated for:
-
Kinase Inhibition: Quinoline-based acetamides often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
-
Antimicrobial Agents: Fluorinated quinolines exhibit potency against drug-resistant pathogens .
Material Science
Trifluoromethoxy groups enhance thermal stability in polymers, suggesting potential use in high-performance materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume